

Regaloside B as an ADAR1 Z α Domain Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Regaloside B

Cat. No.: B1588128

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Introduction

Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme involved in the editing of double-stranded RNA (dsRNA) through the conversion of adenosine to inosine. The p150 isoform of ADAR1 contains a unique Z α domain that specifically recognizes and binds to left-handed Z-RNA and Z-DNA. This interaction is critical for preventing the accumulation of endogenous dsRNA, which would otherwise trigger a detrimental innate immune response mediated by sensors like Melanoma Differentiation-Associated protein 5 (MDA5) and Z-DNA Binding Protein 1 (ZBP1). Consequently, the inhibition of the ADAR1 Z α domain presents a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.

Recent high-throughput virtual screening efforts have identified **Regaloside B**, a natural phenylpropanoid, as a potential small molecule inhibitor of the ADAR1 Z α domain. This technical guide provides a comprehensive overview of the available data, experimental protocols, and the underlying signaling pathways related to the investigation of **Regaloside B** as an ADAR1 Z α domain inhibitor.

Quantitative Data Presentation

Regaloside B was identified as a potential ADAR1 Z α domain inhibitor through a high-throughput virtual screening of over 100,000 compounds. Its interaction with the ADAR1 Z α

domain was subsequently confirmed using surface plasmon resonance (SPR).^[1] However, to date, specific quantitative binding affinity data, such as the dissociation constant (Kd), for the **Regaloside B**-ADAR1 Z α interaction has not been published in the primary literature.

Table 1: Summary of Virtual Screening and Experimental Validation for **Regaloside B**

Compound	Screening Method	Docking Score (Arbitrary Units)	Experimental Validation	Binding Affinity (Kd)	Reference
Regaloside B	High-Throughput Virtual Screening	Not Reported	Surface Plasmon Resonance (SPR)	Not Reported	Hong et al., 2024 ^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of **Regaloside B** as an ADAR1 Z α domain interactor.

High-Throughput Virtual Screening

This protocol outlines the computational method used to identify potential small molecule inhibitors of the ADAR1 Z α domain from a large compound library.^[1]

Objective: To identify compounds with a high likelihood of binding to the ADAR1 Z α domain.

Methodology:

- Target Preparation:
 - The crystal structure of the human ADAR1 Z α domain (PDB ID: 2GXB) was used as the receptor model.
 - The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This involved adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

- Water molecules were removed, and the structure was optimized and minimized.
- Ligand Preparation:
 - A library of over 100,000 small molecules was prepared using LigPrep (Schrödinger).
 - This process generated possible ionization states at a target pH of 7.0 ± 2.0 , stereoisomers, and tautomers for each compound.
 - Energy minimization was performed for each prepared ligand.
- Receptor Grid Generation:
 - A receptor grid was generated around the binding site of the prepared ADAR1 Z α domain structure. The binding site was defined by the location of the co-crystallized Z-DNA in the original PDB file.
- Molecular Docking:
 - The prepared ligand library was docked into the receptor grid using the Glide module (Schrödinger).
 - A multi-stage docking protocol was employed:
 - High-Throughput Virtual Screening (HTVS): The entire library was docked using this fast and less stringent method.
 - Standard Precision (SP): The top hits from HTVS were re-docked with higher precision.
 - Extra Precision (XP): The top hits from SP were further refined with the most accurate and computationally intensive docking protocol.
 - The final hits were ranked based on their Glide XP GScore.

Surface Plasmon Resonance (SPR) Analysis

This protocol describes the experimental validation of the interaction between identified compounds and the ADAR1 Z α domain.^[2]

Objective: To confirm the direct binding of **Regaloside B** to the ADAR1 Z α domain.

Instrumentation: Biacore T200 system (GE Healthcare)

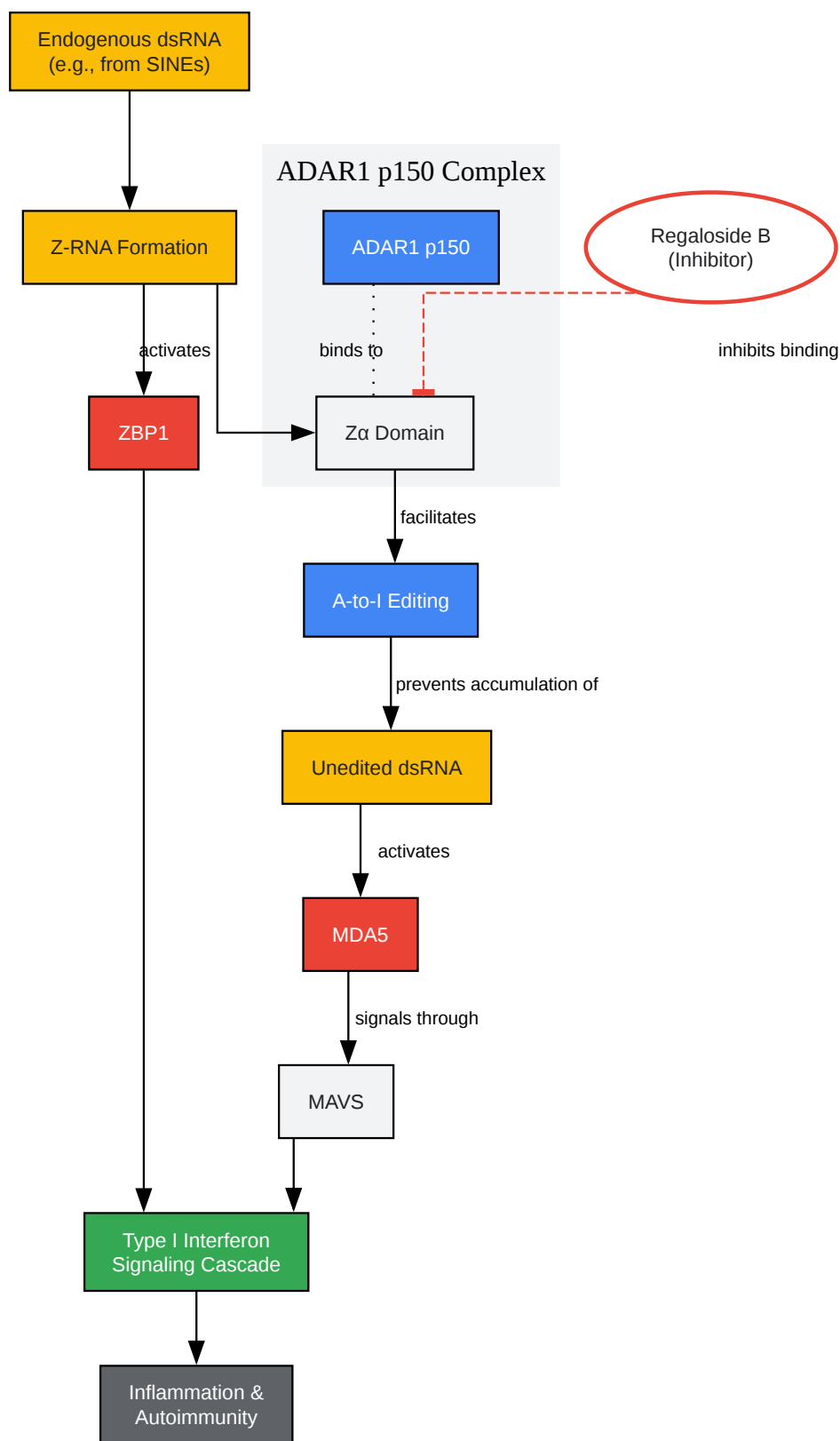
Methodology:

- Sensor Chip Preparation:
 - A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
- Protein Immobilization:
 - Recombinant human ADAR1 protein (50 μ g/mL in 10 mM sodium acetate, pH 5.0) was injected over one flow cell (the experimental cell) to achieve an immobilization level of approximately 18,000 Resonance Units (RU).
 - The other flow cell was left blank to serve as a reference.
 - The sensor surface was then deactivated and blocked with an injection of 1 M ethanolamine-HCl (pH 8.5).
- Binding Analysis:
 - **Regaloside B** was prepared in a series of concentrations in a running buffer (e.g., PBS, pH 7.4).
 - Each concentration of **Regaloside B** was injected over both the experimental and reference flow cells.
 - The binding was monitored in real-time, and the response was recorded as a sensorgram.
 - The surface was regenerated between injections with a solution such as 50 mM NaOH to remove any bound compound.
- Data Analysis:

- The reference flow cell data was subtracted from the experimental flow cell data to correct for non-specific binding and bulk refractive index changes.
- The resulting sensorgrams indicate the binding of the analyte to the immobilized protein. While kinetic and affinity constants (k_a , k_d , and K_d) can be derived from this data, they were not reported for **Regaloside B** in the source publication.^[2]

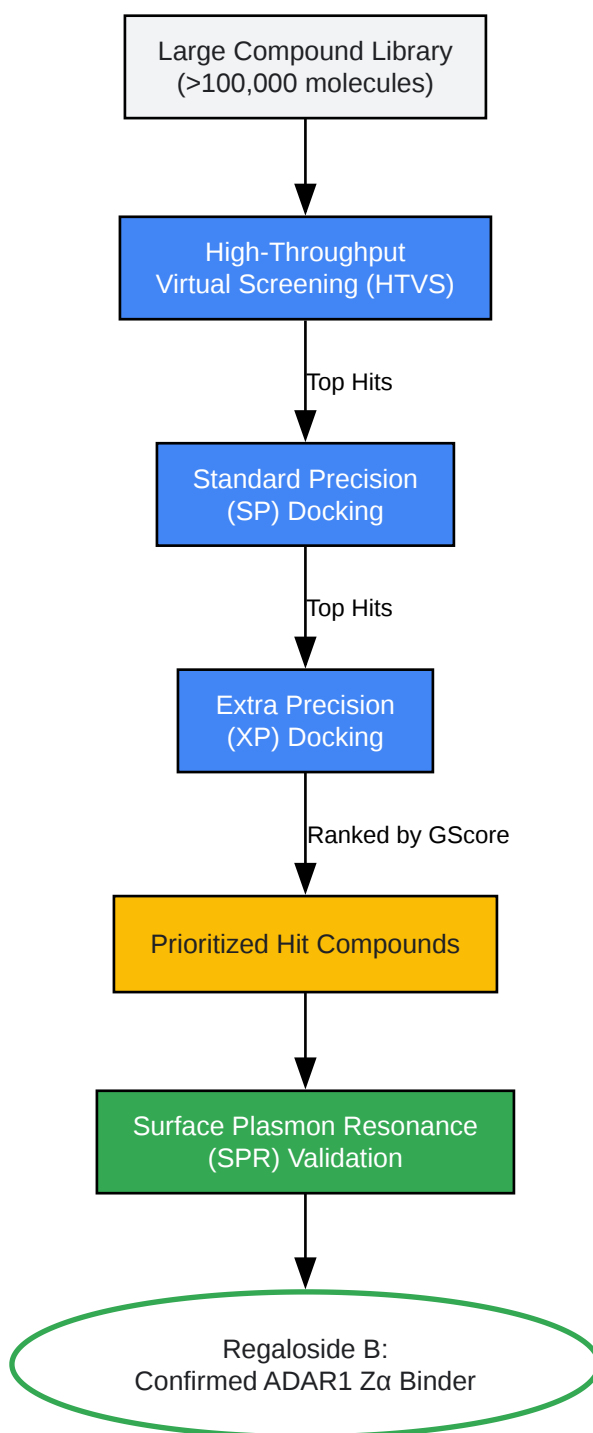
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving the ADAR1 Z α domain and the workflow for the identification of **Regaloside B**.



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Caption: ADAR1 Zα domain signaling pathway and point of inhibition.



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Caption: Workflow for identification of **Regaloside B**.

Conclusion

Regaloside B has been identified as a promising small molecule that interacts with the Z α domain of ADAR1. While the initial discovery through high-throughput virtual screening and subsequent confirmation of binding via surface plasmon resonance are significant, further research is required to quantify the binding affinity and elucidate the precise mechanism of inhibition. The detailed experimental protocols provided herein serve as a foundation for future studies aimed at characterizing the inhibitory potential of **Regaloside B** and developing it as a therapeutic agent for diseases driven by aberrant ADAR1 activity. The continued investigation of such inhibitors is crucial for advancing our understanding of ADAR1 biology and for the development of novel immunomodulatory and anti-cancer therapies.

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References

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